molecular formula C19H22N2O3 B107632 2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide CAS No. 85665-85-6

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide

Cat. No.: B107632
CAS No.: 85665-85-6
M. Wt: 326.4 g/mol
InChI Key: BHKMAOIKHVZJCC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide is a complex organic compound with the molecular formula C19H22N2O3. It is known for its diverse applications in medicinal chemistry and pharmacology, particularly as an impurity in the synthesis of certain pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methyl-3-phenylpropylamine and 5-bromoacetylsalicylamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes to ensure consistency and efficiency in production.

    Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the hydroxyl and amide groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Employed in studies investigating its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide involves:

    Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Labetalol: A related compound used as a beta-blocker in the treatment of hypertension.

    Carvedilol: Another beta-blocker with similar structural features.

Uniqueness

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKMAOIKHVZJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006260
Record name 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzene-1-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85665-85-6
Record name 2-Hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85665-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(2-(((1RS)-1-methyl-3-phenylpropyl)amino)acetyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzene-1-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HYDROXY-5-(2-(((1RS)-1-METHYL-3-PHENYLPROPYL)AMINO)ACETYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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